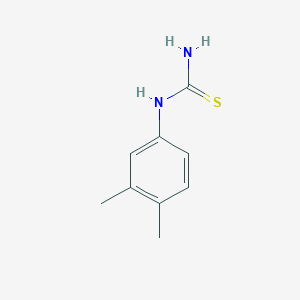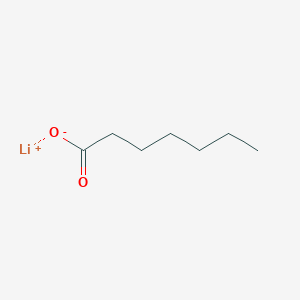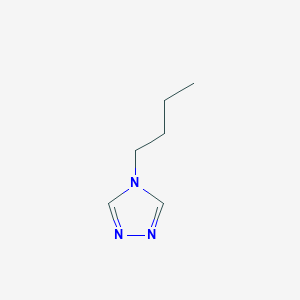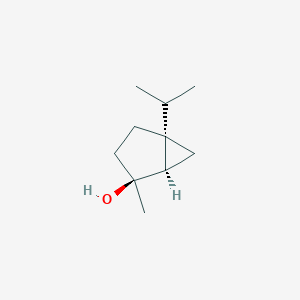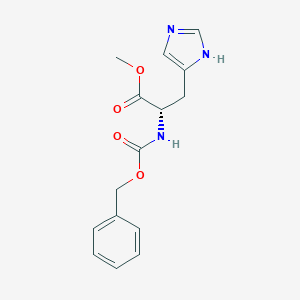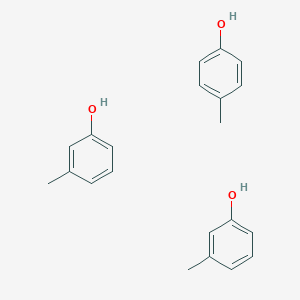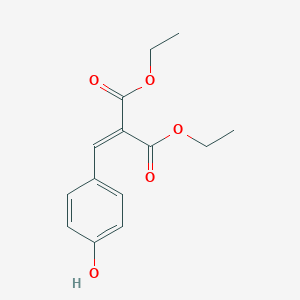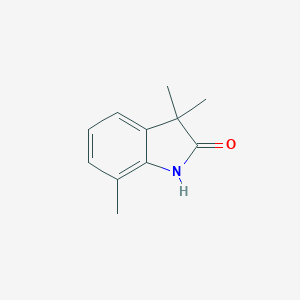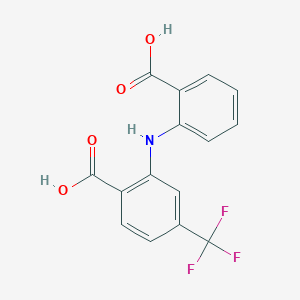
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (ATF) is a chemical compound that belongs to the class of aromatic carboxylic acids. It is widely used in scientific research due to its unique properties and potential applications. In
作用机制
The mechanism of action of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is not well understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
One of the main advantages of using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, making it a valuable tool for drug discovery. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various properties, including anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
However, there are also some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments. One of the main limitations is its cost. Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is a relatively expensive compound, which may limit its use in some labs. Additionally, the synthesis of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be challenging, which may limit its availability.
未来方向
There are several future directions for the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in scientific research. One of the main directions is the development of new drugs based on Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-. The anti-inflammatory and anti-cancer properties of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- make it a promising candidate for drug discovery. Additionally, the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in material science may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-) is a chemical compound that has a wide range of applications in scientific research. It can be synthesized using various methods and has been shown to exhibit various properties, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments, its versatility and potential for drug discovery make it a valuable tool for scientific research.
合成方法
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be synthesized using various methods, including the reaction of 2-amino-5-trifluoromethylbenzoic acid with phthalic anhydride in the presence of a catalyst. The reaction results in the formation of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-, which can be purified using various techniques such as recrystallization and chromatography.
科学研究应用
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has a wide range of applications in scientific research, including drug discovery, chemical biology, and material science. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery.
属性
CAS 编号 |
18953-21-4 |
|---|---|
产品名称 |
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- |
分子式 |
C15H10F3NO4 |
分子量 |
325.24 g/mol |
IUPAC 名称 |
2-(2-carboxyanilino)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)8-5-6-10(14(22)23)12(7-8)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21)(H,22,23) |
InChI 键 |
OFIKQKCNUVWFGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
其他 CAS 编号 |
18953-21-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
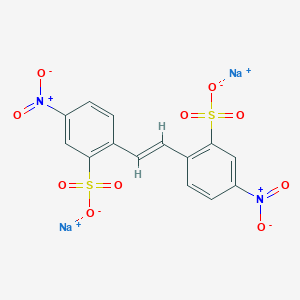
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
